(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal
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Overview
Description
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal is a complex organic compound characterized by its unique structural features It contains a tert-butyl(dimethyl)silyl group, a methoxy group, and a non-7-ynal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a stereoselective aldol reaction to form the core structure, followed by the introduction of the tert-butyl(dimethyl)silyl group and the methoxy group through protection and deprotection steps. The reaction conditions often involve the use of strong bases, such as lithium diisopropylamide, and protecting groups like tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal involves its interaction with various molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and stability. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments. The non-7-ynal backbone allows for further functionalization and modification, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyhept-7-ynal: Similar structure but with a shorter carbon chain.
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-5-ynal: Similar structure but with the triple bond in a different position.
(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-enal: Similar structure but with a double bond instead of a triple bond.
Properties
CAS No. |
647014-94-6 |
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Molecular Formula |
C16H30O3Si |
Molecular Weight |
298.49 g/mol |
IUPAC Name |
(3S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxynon-7-ynal |
InChI |
InChI=1S/C16H30O3Si/c1-8-9-10-11-15(14(18-5)12-13-17)19-20(6,7)16(2,3)4/h13-15H,10-12H2,1-7H3/t14-,15-/m0/s1 |
InChI Key |
QTDJHJGWXKDYAP-GJZGRUSLSA-N |
Isomeric SMILES |
CC#CCC[C@@H]([C@H](CC=O)OC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC#CCCC(C(CC=O)OC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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